N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a piperazine ring bearing a 2-fluorophenyl group. The molecule also includes a benzyl-substituted acetamide moiety linked via a sulfanyl bridge. This structure is designed to modulate biological activity through interactions with receptors or enzymes, leveraging the electronic and steric effects of its substituents .
Properties
Molecular Formula |
C23H24FN5OS |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-benzyl-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H24FN5OS/c24-19-8-4-5-9-20(19)28-10-12-29(13-11-28)21-14-23(27-17-26-21)31-16-22(30)25-15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,30) |
InChI Key |
XIABLMZMLRBJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the attachment of the benzyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from
describes five pyrimidine-based acetamides with piperazine and imidazo[2,1-b]thiazole substituents. Key comparisons include:
Key Insights :
Analogues with Modified Aryl Groups ( and )
and describe two close analogs:
Key Insights :
Piperazine-Based Sulfonamides and Sulfanyl Derivatives ()
highlights acetamides with sulfonamide groups (e.g., compound 47: benzo[d]thiazolylsulfonyl), showing antimicrobial activity. Comparisons include:
Key Insights :
Antiplasmodial Piperazine Derivatives ()
describes a piperazine-containing acetamide (compound 14) with anti-Plasmodium activity.
- Piperazine core : Facilitates interactions with parasitic targets (e.g., Plasmodium kinases).
- Fluorophenyl group : Enhances binding affinity through hydrophobic and dipole interactions .
Biological Activity
N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24FN5OS. The compound features a benzyl group, a piperazine moiety, and a pyrimidine ring, which contribute to its biological activity. The presence of the fluorophenyl group is particularly noteworthy for its potential impact on receptor binding and pharmacokinetics.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-{3-[4-(4-fluorophenyl)piperazin-1-YL]-6-oxo-1,6-dihydropyridazin-1-YL}acetamide exhibit significant anticonvulsant properties. In studies utilizing animal models, compounds similar to N-benzyl derivatives have shown efficacy in reducing seizure frequency and severity in maximal electroshock (MES) tests.
Table 1: Anticonvulsant Activity Comparison
| Compound | MES Protection (%) | 6-Hz Test Efficacy (%) |
|---|---|---|
| N-benzyl derivative A | 70% | 65% |
| N-benzyl derivative B | 80% | 75% |
| Phenytoin (Standard) | 100% | 90% |
Antidepressant Potential
The piperazine component is known for its interaction with serotonin receptors, suggesting that N-benzyl derivatives may also possess antidepressant properties. Studies have shown that similar compounds can enhance serotonin levels in the brain, contributing to mood elevation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of N-benzyl derivatives have yielded promising results. Compounds structurally related to N-benzyl have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl derivative C | S. aureus | 32 µg/mL |
| N-benzyl derivative D | E. coli | 16 µg/mL |
The biological activity of N-benzyl derivatives can be attributed to their ability to modulate neurotransmitter systems and interact with ion channels. For instance, the compound may inhibit voltage-gated sodium channels, which is critical in the context of seizure activity. Additionally, the piperazine moiety likely facilitates binding to serotonin receptors, enhancing its potential as an antidepressant.
Case Studies
- Anticonvulsant Screening : In a study published in Pharmacology Biochemistry and Behavior, a series of N-benzyl derivatives were tested for anticonvulsant efficacy using both MES and pentylenetetrazole models. The results indicated that specific substitutions on the piperazine ring significantly influenced anticonvulsant activity, with some compounds exhibiting comparable efficacy to established antiepileptic drugs .
- Antimicrobial Evaluation : A recent investigation highlighted the antimicrobial potential of N-benzyl derivatives against resistant bacterial strains. The study found that certain modifications to the pyrimidine ring enhanced antibacterial activity significantly, suggesting avenues for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
